molecular formula C12H19N3O2 B7459076 1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide

1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide

Cat. No. B7459076
M. Wt: 237.30 g/mol
InChI Key: WAWILIPZVRGGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. The compound is commonly referred to as "TMP" and is a pyrazole-based compound that has shown promise in various fields of research, including cancer treatment, neurodegenerative diseases, and inflammation.

Mechanism of Action

The mechanism of action of TMP is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer research, TMP has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, TMP has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
TMP has been shown to have a variety of biochemical and physiological effects. In cancer research, TMP has been shown to induce apoptosis, inhibit cell proliferation, and inhibit tumor growth. Additionally, TMP has been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

TMP has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, TMP has been shown to have low toxicity and is well-tolerated in animal studies. However, TMP has limitations in terms of its solubility and bioavailability, which may limit its use in certain applications.

Future Directions

There are several future directions for research on TMP. In cancer research, further studies are needed to determine the optimal dosing and administration of TMP for maximum efficacy. Additionally, studies are needed to determine the potential for TMP to be used in combination with other cancer treatments. In neurodegenerative disease research, further studies are needed to determine the potential for TMP to be used as a neuroprotective agent. Finally, studies are needed to determine the safety and efficacy of TMP in human clinical trials.

Synthesis Methods

The synthesis of TMP involves the reaction of 2-oxo-3-oxazolidinecarboxylic acid with 1,3,5-trimethylpyrazole in the presence of a base such as sodium hydroxide. The resulting product is then treated with acetic anhydride to form 1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide.

Scientific Research Applications

TMP has been extensively studied for its potential therapeutic applications. In cancer research, TMP has been shown to inhibit the growth of tumor cells and induce apoptosis. Additionally, TMP has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. TMP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.

properties

IUPAC Name

1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8-11(9(2)15(3)14-8)12(16)13-7-10-5-4-6-17-10/h10H,4-7H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWILIPZVRGGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-trimethyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide

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